molecular formula C19H19N3O3 B12176381 N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

Cat. No.: B12176381
M. Wt: 337.4 g/mol
InChI Key: ZAISWYKYPYYHAC-UHFFFAOYSA-N
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Description

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-25-17-9-5-3-7-14(17)18(23)20-10-11-21-19(24)15-12-22-16-8-4-2-6-13(15)16/h2-9,12,22H,10-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

ZAISWYKYPYYHAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the indole core, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Next, the methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a coupling reaction with an appropriate amine to form the final carboxamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes several transformations under controlled conditions:

Reaction Type Conditions Outcome Source
Oxidation Oxidizing agents (e.g., KMnO₄, H₂O₂)Formation of oxidized indole derivatives
Hydrolysis Acidic (HCl) or basic (NaOH) conditionsCleavage of amide bonds to carboxylic acids
Alkylation Alkyl halides, Lewis acidsIntroduction of alkyl groups at N1 position
Acylation Acyl chlorides, AlCl₃Addition of acyl groups to the indole ring

Key Notes :

  • pH Sensitivity : Hydrolysis reactions require precise pH control to avoid decomposition.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling and acylation steps .

Biological Interaction Mechanisms

The carboxamide group facilitates hydrogen bonding with biological targets, enabling interactions such as:

  • CB1 Receptor Modulation : Structural analogs act as allosteric modulators of cannabinoid receptor 1 (CB1), with binding affinities influenced by C3 substituents .

  • Enzyme Inhibition : The indole core competitively inhibits enzymes like monoamine oxidase (MAO) via π-π stacking interactions.

Stability and Reactivity Insights

  • Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature storage.

  • Photoreactivity : Exposure to UV light induces ring-opening reactions, limiting long-term stability.

Comparative Reactivity of Structural Analogs

Analog Key Reaction Biological Impact
1-Methylindole-3-carboxamide Enhanced alkylation efficiencyImproved metabolic stability
Org27569 (CB1 modulator) Selective acylationHigher binding cooperativity (α = 24)

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes an indole moiety known for its diverse biological activities. The molecular formula is C17H18N2O3, and it has a molecular weight of approximately 302.34 g/mol. The compound features a methoxyphenyl group that enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Case Study : A study conducted on breast cancer cell lines demonstrated that this compound inhibited tumor growth by modulating signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

  • Case Study : In vitro experiments revealed that treatment with this compound significantly decreased the levels of TNF-alpha and IL-6 in activated macrophages .

Neurological Disorders

This compound has been explored for its neuroprotective effects. It may play a role in preventing neuronal damage in conditions like Alzheimer's disease.

  • Case Study : Animal models administered this compound showed reduced neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed, revealing activity against various bacterial strains.

  • Case Study : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Data Tables

Application AreaObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsReduces TNF-alpha and IL-6 levels
Neurological DisordersNeuroprotective effects observed
Antimicrobial ActivityEffective against bacterial strains

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide, an indole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole core substituted with a methoxyphenyl group and an ethyl chain linked to a carbonyl amine. Its structure is crucial for its biological interactions and activity.

Biological Activities

  • Anticancer Activity
    • Several studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) .
    • A recent study demonstrated that modifications on the indole scaffold could enhance cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Mechanisms of Action
    • The anticancer effects are often attributed to the ability of indole derivatives to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .
    • Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer progression, enhancing their therapeutic potential .
  • Other Biological Activities
    • Beyond anticancer effects, indole derivatives have been reported to possess antimicrobial, anti-inflammatory, and analgesic properties. These activities are essential for developing multi-target drugs that can address various diseases simultaneously .
    • The compound's potential as an anti-inflammatory agent has been highlighted in studies showing its ability to inhibit pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity against certain cancer cell lines.
  • Chain Length : Variations in the alkyl chain length linked to the amide bond can significantly impact the compound's potency and selectivity .
Substituent PositionTypeEffect on Activity
4-positionMethoxyIncreased anticancer activity
3-positionAlkyl chainOptimal chain length enhances activity
Indole coreHalogenationCan enhance binding affinity

Case Studies

Several case studies have illustrated the compound's potential:

  • A study evaluated the cytotoxic effects of this compound against a panel of cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Another investigation into its anti-inflammatory properties showed that it effectively reduced edema in animal models, supporting its therapeutic use in inflammatory conditions .

Q & A

Q. What synthetic strategies are commonly employed for N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C to activate carboxylic acid intermediates. For example, indole-3-carboxylic acid derivatives are reacted with amine-containing precursors in the presence of 2,6-lutidine as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v), and purification involves sequential washing (e.g., sodium bicarbonate, brine) and chromatography . Optimization focuses on temperature control (<5°C during reagent addition) and stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine) to minimize side reactions.

Q. Which spectroscopic and analytical methods are critical for structural validation of this compound?

Key methods include:

  • 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm proton environments and carbonyl/amide linkages.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ matching calculated values within 0.5 ppm).
  • Elemental analysis to validate purity (C, H, N within 0.5% of theoretical values).
  • Single-crystal X-ray diffraction for unambiguous 3D structural determination, particularly for resolving stereochemical ambiguities .

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

Intermediates such as N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide are isolated via liquid-liquid extraction (e.g., DCM and HCl washes) and analyzed by TLC, NMR, and melting point determination. For example, melting points are measured using a digital thermometer-equipped apparatus, with deviations >2°C prompting re-purification .

Advanced Research Questions

Q. What methodologies are used to investigate the structure-activity relationship (SAR) of this compound in biological systems?

SAR studies involve synthesizing analogs with systematic substitutions (e.g., methoxy to halogen groups) and testing their bioactivity. For instance, replacing the 2-methoxyphenyl group with a trifluoromethyl-diazirine moiety (as in ) enables photoaffinity labeling to identify target proteins. Biological assays (e.g., EGFR inhibition in A549/HeLa cells) are paired with computational docking to correlate substituent effects with activity .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

Contradictions often arise from differences in assay conditions (e.g., cell line viability protocols, serum concentrations). To address this:

  • Standardize cell lines (e.g., use ATCC-validated A549 cells) and control for passage number.
  • Validate results via orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability tests).
  • Perform dose-response curves with ≥3 technical replicates to ensure statistical significance .

Q. What experimental designs are recommended for evaluating pharmacokinetic properties in preclinical models?

  • In vitro metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions.
  • In vivo bioavailability : Administer via oral and intravenous routes in rodent models, with serial blood sampling for AUC calculations. Adjust formulations (e.g., PEGylation) to enhance solubility if needed .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles critical for confirming amide planarity and indole ring orientation. For example, used this method to validate the spatial arrangement of the methoxyphenyl and indole moieties, ruling out rotameric distortions .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in coupling reactions during synthesis?

  • Reagent optimization : Replace TBTU with HATU for improved coupling efficiency.
  • Solvent selection : Use DMF instead of DCM for better solubility of polar intermediates.
  • Temperature control : Maintain 0–5°C during reagent addition to suppress epimerization or hydrolysis .

Q. How are stability issues (e.g., hydrolytic degradation) addressed in formulation studies?

  • Lyophilization : Stabilize the compound as a lyophilized powder stored at –20°C.
  • Excipient screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to protect labile groups (e.g., amide bonds) in aqueous solutions .

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